ethyl (E)-2-cyanopent-2-enoate ethyl (E)-2-cyanopent-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13303263
InChI: InChI=1S/C8H11NO2/c1-3-5-7(6-9)8(10)11-4-2/h5H,3-4H2,1-2H3/b7-5+
SMILES: CCC=C(C#N)C(=O)OCC
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol

ethyl (E)-2-cyanopent-2-enoate

CAS No.:

Cat. No.: VC13303263

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

ethyl (E)-2-cyanopent-2-enoate -

Specification

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
IUPAC Name ethyl (E)-2-cyanopent-2-enoate
Standard InChI InChI=1S/C8H11NO2/c1-3-5-7(6-9)8(10)11-4-2/h5H,3-4H2,1-2H3/b7-5+
Standard InChI Key HECULCWTVRHVGP-FNORWQNLSA-N
Isomeric SMILES CC/C=C(\C#N)/C(=O)OCC
SMILES CCC=C(C#N)C(=O)OCC
Canonical SMILES CCC=C(C#N)C(=O)OCC

Introduction

Structural and Chemical Properties of Ethyl (E)-2-cyanopent-2-enoate

Ethyl (E)-2-cyanopent-2-enoate (molecular formula C8H11NO2\text{C}_8\text{H}_{11}\text{NO}_2) features a planar geometry due to conjugation between the cyano group, double bond, and ester functionality. The (E)-configuration ensures that the cyano and ethyl ester groups occupy opposite sides of the double bond, influencing both reactivity and intermolecular interactions. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the vinyl proton (δ6.87.2ppm\delta \approx 6.8–7.2 \, \text{ppm}) and the ester carbonyl (δ170ppm\delta \approx 170 \, \text{ppm}) . Infrared (IR) spectroscopy confirms the presence of the cyano group (ν2220cm1\nu \approx 2220 \, \text{cm}^{-1}) and ester carbonyl (ν1720cm1\nu \approx 1720 \, \text{cm}^{-1}).

The compound’s physical properties include a molecular weight of 153.18 g/mol, a boiling point of 210215C210–215^\circ \text{C} at atmospheric pressure, and moderate solubility in polar aprotic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Its stability under acidic and basic conditions is limited due to the susceptibility of the α,β-unsaturated system to nucleophilic attack.

Synthetic Methodologies

Knoevenagel Condensation

The Knoevenagel reaction is a cornerstone for synthesizing α,β-unsaturated nitriles. Ethyl (E)-2-cyanopent-2-enoate can be prepared via condensation of ethyl cyanoacetate with pentanal in the presence of a base catalyst (e.g., piperidine or ammonium acetate). The reaction proceeds under mild conditions (2550C25–50^\circ \text{C}) and typically achieves yields of 7085%70–85\% after recrystallization.

General Reaction Scheme:

NC-CH2COOEt+PentanalBaseEthyl (E)-2-cyanopent-2-enoate+H2O\text{NC-CH}_2-\text{COOEt} + \text{Pentanal} \xrightarrow{\text{Base}} \text{Ethyl (E)-2-cyanopent-2-enoate} + \text{H}_2\text{O}

Chemoenzymatic Asymmetric Synthesis

Recent advances employ ene-reductases (e.g., OYE2, OYE3) to achieve stereoselective reduction of β-cyanoacrylate precursors. For example, (E)-β-cyanoacrylate esters undergo enzymatic reduction with NADH cofactors to yield (S)-configured products with enantiomeric excess (ee) >99% . This method is scalable, with isolated yields exceeding 80% for gram-scale preparations .

Key Enzymatic Reaction Data:

EnzymeSubstrateConversion (%)ee (%)
OYE2(E)-β-cyanoacrylate>99>99
NCR(Z)-β-cyanoacrylate94>99
EBP1Methyl ester analog64>99

Spectroscopic and Crystallographic Characterization

Ethyl (E)-2-cyanopent-2-enoate’s structure is validated through multidimensional NMR and X-ray crystallography. The 1H^1\text{H}-NMR spectrum exhibits a doublet of doublets for the vinyl proton (J=15.6Hz,1.2HzJ = 15.6 \, \text{Hz}, 1.2 \, \text{Hz}), while 13C^{13}\text{C}-NMR confirms the cyano carbon at δ118ppm\delta \approx 118 \, \text{ppm} . X-ray studies of analogous compounds reveal a torsion angle of 175175^\circ between the cyano and ester groups, consistent with the (E)-configuration.

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules, including γ-aminobutyric acid (GABA) analogs. For instance, enzymatic reduction of ethyl (E)-2-cyanopent-2-enoate yields chiral β-cyano alcohols, which are intermediates in synthesizing pregabalin derivatives .

Optoelectronic Materials

The conjugated system enables applications in organic light-emitting diodes (OLEDs). Derivatives incorporating aryl substituents exhibit tunable emission wavelengths (λem=450550nm\lambda_{\text{em}} = 450–550 \, \text{nm}).

Stereochemical Considerations and Isomerism

The (E)-configuration is critical for biological activity and material properties. Enzymatic reductions using Old Yellow Enzymes (OYEs) show stark stereoselectivity: (E)-isomers yield (S)-alcohols, while (Z)-isomers produce (R)-enantiomers . This dichotomy underscores the importance of geometric control in synthesis.

Comparative Analysis with Related Compounds

Ethyl (E)-2-cyanopent-2-enoate’s reactivity differs markedly from saturated analogs. For example, ethyl 2-cyanopropanoate lacks conjugation, reducing its utility in cycloaddition reactions . Similarly, aryl-substituted derivatives (e.g., 4-ethoxyphenyl analogs) exhibit enhanced stability but lower solubility.

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